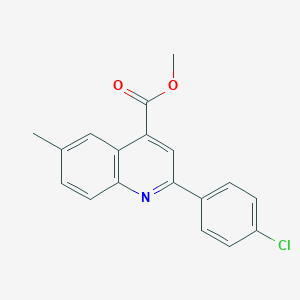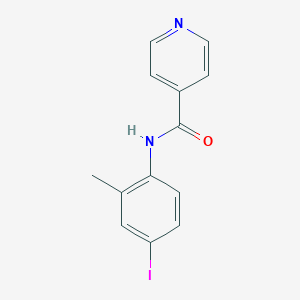![molecular formula C13H9BrCl2NO+ B271353 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'Bromo-DCPP' and is a derivative of the pesticide Dichlorprop.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium in lab experiments are its potential anticancer and anti-inflammatory properties. However, the limitations of using this compound are its toxicity and potential side effects. Therefore, caution should be taken while handling this compound in the lab.
Direcciones Futuras
There are many future directions for research on 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium. One of the major directions is to study its potential as an anticancer agent in vivo. Another direction is to study its potential as an anti-inflammatory agent in animal models. Further optimization of the synthesis method can also be explored to improve the yield and purity of this compound. Additionally, the mechanism of action of this compound can be further elucidated to understand its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various scientific research areas. Its synthesis method has been extensively studied and optimized for better yield and purity. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can reduce inflammation in the body. However, caution should be taken while handling this compound in the lab due to its toxicity and potential side effects. There are many future directions for research on this compound, and further studies can help in understanding its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium involves the reaction of 2,5-dichlorobenzoyl chloride with 3-bromopyridine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound in good yield. The synthesis method of this compound has been extensively studied and optimized for better yield and purity.
Aplicaciones Científicas De Investigación
3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium has shown potential applications in various scientific research areas. One of the major applications is in the field of medicinal chemistry, where this compound has been studied for its anticancer properties. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential as an anti-inflammatory agent.
Propiedades
Fórmula molecular |
C13H9BrCl2NO+ |
|---|---|
Peso molecular |
346 g/mol |
Nombre IUPAC |
2-(3-bromopyridin-1-ium-1-yl)-1-(2,5-dichlorophenyl)ethanone |
InChI |
InChI=1S/C13H9BrCl2NO/c14-9-2-1-5-17(7-9)8-13(18)11-6-10(15)3-4-12(11)16/h1-7H,8H2/q+1 |
Clave InChI |
FLPGHLFOHJTMHN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=C(C=CC(=C2)Cl)Cl)Br |
SMILES canónico |
C1=CC(=C[N+](=C1)CC(=O)C2=C(C=CC(=C2)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)

![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)

![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)

![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)

